molecular formula C8H15N4OP B12811284 N,N'-Dimethyl-P-phenylphosphonic dihydrazide CAS No. 54529-67-8

N,N'-Dimethyl-P-phenylphosphonic dihydrazide

Cat. No.: B12811284
CAS No.: 54529-67-8
M. Wt: 214.21 g/mol
InChI Key: IICZVZRGBFAEOB-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-P-phenylphosphonic dihydrazide is an organic compound with the molecular formula C8H15N4OP. It is a derivative of phosphonic acid and contains both hydrazide and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-P-phenylphosphonic dihydrazide typically involves the reaction of dimethylamine with phenylphosphonic dichloride, followed by the addition of hydrazine. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of N,N’-Dimethyl-P-phenylphosphonic dihydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-P-phenylphosphonic dihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted hydrazides, depending on the specific reaction and conditions employed .

Scientific Research Applications

N,N’-Dimethyl-P-phenylphosphonic dihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-P-phenylphosphonic dihydrazide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include the inhibition of specific metabolic processes and the modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dimethyl-P-phenylphosphonic dihydrazide is unique due to the presence of both dimethyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

54529-67-8

Molecular Formula

C8H15N4OP

Molecular Weight

214.21 g/mol

IUPAC Name

1-[[amino(methyl)amino]-phenylphosphoryl]-1-methylhydrazine

InChI

InChI=1S/C8H15N4OP/c1-11(9)14(13,12(2)10)8-6-4-3-5-7-8/h3-7H,9-10H2,1-2H3

InChI Key

IICZVZRGBFAEOB-UHFFFAOYSA-N

Canonical SMILES

CN(N)P(=O)(C1=CC=CC=C1)N(C)N

Origin of Product

United States

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